5-Bromo-2-fluoro-3-formylphenylboronic acid
Overview
Description
5-Bromo-2-fluoro-3-formylphenylboronic acid is a useful research compound. Its molecular formula is C7H5BBrFO3 and its molecular weight is 246.83 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 5-Bromo-2-fluoro-3-formylphenylboronic acid would interact with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to a transition metal, such as palladium .
Biochemical Pathways
In general, suzuki-miyaura cross-coupling reactions are widely used in the synthesis of various organic compounds , suggesting that this compound could potentially influence a broad range of biochemical pathways.
Result of Action
Given its use in suzuki-miyaura cross-coupling reactions , it can be inferred that this compound plays a crucial role in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the presence of a base, the choice of solvent, and the temperature . Furthermore, the compound’s stability might be influenced by factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Bromo-2-fluoro-3-formylphenylboronic acid are largely unexplored. Boronic acids and their derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is often dependent on the specific substituents present on the boronic acid molecule .
Cellular Effects
Boronic acids and their derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable under normal conditions .
Metabolic Pathways
Boronic acids are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Boronic acids and their derivatives are known to interact with various transporters and binding proteins .
Properties
IUPAC Name |
(5-bromo-2-fluoro-3-formylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrFO3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCCJHNFQDEGGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C=O)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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